molecular formula C15H16N4O4S B4551609 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

Cat. No.: B4551609
M. Wt: 348.4 g/mol
InChI Key: PSTUYNUGJFBYNE-UHFFFAOYSA-N
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Description

2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a synthetic small molecule characterized by a benzamide core conjugated to a substituted pyrimidinyl moiety via a sulfanyl-acetyl linker. Key structural features include:

  • Sulfanyl-acetyl bridge: Introduces flexibility and sulfur-based reactivity, which may influence hydrogen bonding or redox activity.
  • Pyrimidinyl substituents: The 5-ethyl, 4-hydroxy, and 6-oxo groups on the pyrimidine ring suggest roles in hydrogen bonding, solubility, and metabolic stability.

Properties

IUPAC Name

2-[[2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-8-13(22)18-15(19-14(8)23)24-7-11(20)17-10-6-4-3-5-9(10)12(16)21/h3-6H,2,7H2,1H3,(H2,16,21)(H,17,20)(H2,18,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTUYNUGJFBYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and thiourea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride.

    Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compound: 3-{5-[(1R)-1-AMINO-1-METHYL-2-PHENYLETHYL]-1,3,4-OXADIAZOL-2-YL}-N-[(1R)-1-(4-FLUOROPHENYL)ETHYL]-5-[METHYL(METHYLSULFONYL)AMINO]BENZAMIDE (PDB ID: I02)

This compound, documented in the RCSB PDB database (), shares a benzamide scaffold but diverges in substituents and functional groups.

Comparative Analysis
Property Target Compound I02 (PDB ID)
Core Structure Benzamide + pyrimidinyl-sulfanyl acetyl Benzamide + oxadiazole + fluorophenyl
Sulfur-Containing Group Sulfanyl (-S-) linker Methylsulfonamide (-SO₂NMe₂)
Aromatic Systems Benzamide + pyrimidine (2 rings) Benzamide + oxadiazole + fluorophenyl (3 rings)
Chiral Centers Likely 2 (pyrimidine substituents) 2 (specified in )
Molecular Weight (approx.) ~407 g/mol (C₁₆H₁₈N₅O₅S) ~650 g/mol (C₃₁H₃₃FN₆O₄S₂)
Key Functional Groups Hydroxy, oxo, ethyl, sulfanyl Fluorophenyl, methylsulfonamide, oxadiazole
Functional Implications
  • Sulfur Chemistry : The target’s sulfanyl group (-S-) may confer reductive stability compared to I02’s sulfonamide (-SO₂-), which is more electronegative and polar .
  • Solubility : I02’s fluorophenyl and sulfonamide groups enhance hydrophilicity, whereas the target’s ethyl and hydroxy groups balance lipophilicity.
  • Binding Interactions : The pyrimidine ring in the target could engage in base-pair-like hydrogen bonding, contrasting with I02’s oxadiazole, which may prioritize steric complementarity .

Broader Context: Sulfation Effects on Molecular Interactions

highlights that sulfation (e.g., 6-O-sulfation in hexasaccharides) alters chemical shifts in neighboring residues, suggesting that sulfur-containing groups (e.g., sulfanyl or sulfonamide) in small molecules may similarly perturb local electronic environments. For example:

  • The sulfanyl group in the target compound could induce conformational changes in binding pockets, analogous to 6-O-sulfation’s impact on hexasaccharide residues .
  • Differences in sulfur oxidation states (sulfanyl vs. sulfonamide) may modulate target selectivity, as seen in heparin derivatives .

Biological Activity

The compound 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a benzamide core with a pyrimidine moiety. The presence of the ethyl and hydroxy groups contributes to its reactivity and potential biological interactions.

Chemical Structure

  • IUPAC Name : 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
  • Molecular Formula : C₁₄H₁₈N₄O₃S

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through pathways involving p53 phosphorylation and MAPK signaling .
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt cell membrane integrity .
  • Regulation of Autophagy : It has been linked to the modulation of autophagy processes, which are critical in cancer biology and neurodegenerative diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential chemotherapeutic agent.
  • Antimicrobial Treatments : Its antimicrobial properties suggest possible uses in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific benzamide derivative.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in multiple cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Autophagy RegulationModulates autophagy pathways

Notable Research Findings

  • Apoptosis Induction : A study demonstrated that the compound significantly increased apoptosis markers in human cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics .
  • Autophagy Modulation : Research indicated that the compound could enhance autophagic flux in neuronal cells, which may have implications for neurodegenerative disease therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

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